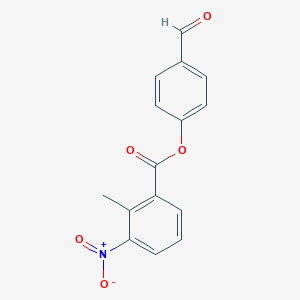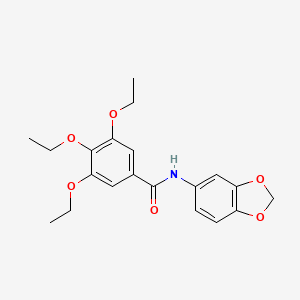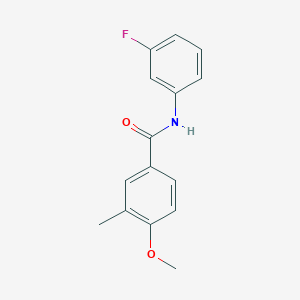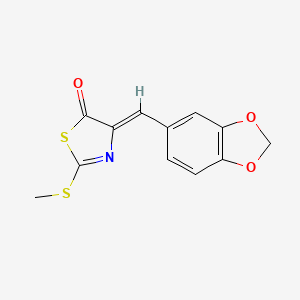METHANONE](/img/structure/B4539512.png)
[4-(3-FLUOROBENZYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE
Overview
Description
4-(3-Fluorobenzyl)piperazinomethanone: is a complex organic compound that features a piperazine ring substituted with a 3-fluorobenzyl group and a 5-methyl-3-thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-fluorobenzyl)piperazinomethanone typically involves multi-step organic reactions. One common method includes:
Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the 3-fluorobenzyl group is introduced via nucleophilic substitution.
Thienyl Group Introduction: The 5-methyl-3-thienyl group is then attached through a coupling reaction, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex molecules.
- Studied for its reactivity and potential to form new chemical entities.
Biology and Medicine:
- Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
- Potential use as a lead compound in drug discovery programs.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action for 4-(3-fluorobenzyl)piperazinomethanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the thienyl group may enhance binding affinity and specificity .
Comparison with Similar Compounds
- 4-(3-Chlorobenzyl)piperazinomethanone
- 4-(3-Bromobenzyl)piperazinomethanone
Comparison:
- The fluorine atom in 4-(3-fluorobenzyl)piperazinomethanone provides unique electronic properties, potentially enhancing its reactivity and binding affinity compared to its chloro and bromo analogs.
- Fluorine’s small size and high electronegativity can influence the compound’s pharmacokinetics, such as improving metabolic stability and membrane permeability.
This compound’s unique combination of functional groups makes it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-(5-methylthiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c1-13-9-15(12-22-13)17(21)20-7-5-19(6-8-20)11-14-3-2-4-16(18)10-14/h2-4,9-10,12H,5-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTCHZQZHOGCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chloro-3-nitrophenyl)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B4539436.png)
![(5E)-5-[[3-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4539452.png)

![N-(2,4-DICHLOROPHENYL)-2-({4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B4539472.png)
![4-bromo-N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4539479.png)


![N-[1-(4-chlorophenyl)propyl]-N'-(4-ethylphenyl)urea](/img/structure/B4539498.png)
![4-chloro-1-methyl-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B4539506.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B4539516.png)
![2-{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B4539518.png)
![3-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4539522.png)
![5-(3,4-DIMETHOXYPHENYL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE](/img/structure/B4539530.png)

